molecular formula C8H7FN2O3 B1442385 2-Fluoro-N-methyl-4-nitrobenzamide CAS No. 915087-24-0

2-Fluoro-N-methyl-4-nitrobenzamide

Cat. No. B1442385
Key on ui cas rn: 915087-24-0
M. Wt: 198.15 g/mol
InChI Key: CWGRZEVFBBAKCD-UHFFFAOYSA-N
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Patent
US08809550B2

Procedure details

To a solution of 2-fluoro-N-methyl-4-nitro-benzamide 21 (3 g, 15.1 mmol) in co-solvent of ethyl acetate and acetic acid (12 mL+12 mL) was added iron dust (8 g, 143. mmol). The suspension was heated at reflux until the starting material disappeared in LCMS. Cooled down to 25° C. The solid was filtered off and the filtrate was diluted with ethyl acetate (50 mL). The organic phase was washed with brine (3×30 mL), dried (MgSO4) and concentrated to dryness in vacuo. The title compound 4a was obtained as an orange solid (2.5 g, 97% yield). MS: 169 (M+H)+. 1H NMR (acetone-d6, 500 MHz): δ 7.69 (1H, dd, J=8.7, 8.8 Hz), 7.15 (1H, s), 6.51 (1H, dd, J=8.6, 2.1 Hz), 6.38 (1H, dd, J=14.7, 2.1 Hz), 5.70 (1H, br s), 2.88 (3H, d, J=4.3 Hz).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[CH:8][C:3]=1[C:4]([NH:6][CH3:7])=[O:5].C(OCC)(=O)C>[Fe].C(O)(=O)C>[NH2:12][C:10]1[CH:9]=[CH:8][C:3]([C:4]([NH:6][CH3:7])=[O:5])=[C:2]([F:1])[CH:11]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C(=O)NC)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
8 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until the starting material
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
ADDITION
Type
ADDITION
Details
the filtrate was diluted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)NC)C=C1)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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